L-アラビニトール

概要

説明

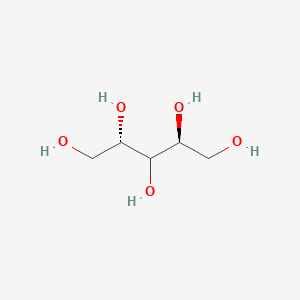

L-アラビニトールは、L-アラビトールまたはL-リキシトールとしても知られており、L-アラビノースから誘導された糖アルコールです。これは、5つの炭素原子を含み、それぞれがヒドロキシル基に結合しているペンチトールです。この化合物は、さまざまな植物、真菌、および細菌に自然に見られます。 これは、その甘味特性と潜在的な健康上の利点のために、食品および製薬業界で一般的に使用されています .

科学的研究の応用

L-Arabinitol has several scientific research applications:

Biochemistry: It is used as a substrate in enzymatic studies, particularly involving L-arabinitol dehydrogenase.

Biotechnology: L-Arabinitol is used in the development of recombinant organisms for the production of biofuels and chemicals from lignocellulosic biomass.

Food Industry: L-Arabinitol is used as a sweetener and a texturizing agent in various food products.

作用機序

L-アラビニトールは、主に特定の酵素との相互作用を通じて効果を発揮します。 たとえば、L-アラビニトール4-デヒドロゲナーゼは、L-アラビニトールをL-キシロースに変換する触媒作用をしますが、これは真菌のL-アラビノース代謝経路における重要なステップです . この経路には、L-アラビノースのL-アラビニトールへの還元、それに続くL-キシロースへの酸化が含まれ、次にさらに代謝されます .

類似の化合物との比較

L-アラビニトールは、キシリトール、リビトール、ソルビトールなどの他の糖アルコールに似ています。ただし、これらの化合物とは異なる独自の特性を持っています。

キシリトール: L-アラビニトールと同様に、キシリトールはペンチトールですが、キシロースから誘導されます。キシリトールは、シュガーフリー製品の甘味料として広く使用されています。

リビトール: リビトールは、リボースから誘導された別のペンチトールです。L-アラビニトールやキシリトールと比較して、あまり使用されていません。

ソルビトール: ソルビトールは、グルコースから誘導されたヘキシトールであり、食品や製薬製品の甘味料や保湿剤として一般的に使用されています。

L-アラビニトールの独自の特性、たとえば、特定の酵素経路や潜在的な健康上の利点は、さまざまなアプリケーションにおいて貴重な化合物となっています .

生化学分析

Biochemical Properties

L-Arabinitol plays a significant role in biochemical reactions. It is involved in the metabolism of L-arabinose, a major constituent of lignocellulosic biomass . The enzymes L-arabinitol 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) are key to its metabolism . LAD catalyzes the conversion of L-arabinitol to L-xylulose, a crucial step in the fungal L-arabinose catabolic pathway .

Cellular Effects

The effects of L-arabinitol on cells are primarily related to its role in metabolic pathways. It is an essential intermediate in the metabolism of L-arabinose, which is a key component of the cell walls of plants . In fungi, the accumulation of intracellular L-arabinitol correlates with higher production of the enzymes involved in arabinan breakdown .

Molecular Mechanism

The molecular mechanism of L-arabinitol involves its conversion to L-xylulose by the enzyme L-arabinitol 4-dehydrogenase (LAD) . This reaction is part of the L-arabinose catabolic pathway in fungi . The conversion process involves the reduction of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in many biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-arabinitol can change over time. For instance, the immobilization of L-arabinitol 4-dehydrogenase (LAD) on silicon oxide nanoparticles resulted in enhanced thermostability and reusability of the enzyme . This suggests that L-arabinitol’s effects on enzyme activity and stability can be influenced by experimental conditions.

Metabolic Pathways

L-Arabinitol is involved in the L-arabinose catabolic pathway in fungi . This pathway includes the conversion of L-arabinose to L-arabinitol by an aldose reductase, followed by the oxidation of L-arabinitol to L-xylulose by L-arabinitol 4-dehydrogenase (LAD) .

Transport and Distribution

The transport and distribution of L-arabinitol within cells and tissues are facilitated by specific transporters. In Aspergillus niger, an L-arabinitol transporter, LatA, has been identified . This transporter is involved in L-arabinitol uptake and consumption rates .

Subcellular Localization

The subcellular localization of L-arabinitol is likely to be within the cytosol, given its role as an intermediate in the pentose catabolic pathway

準備方法

L-アラビニトールは、いくつかの方法によって合成することができます。

化学反応の分析

L-アラビニトールは、次のようなさまざまな化学反応を起こします。

酸化: L-アラビニトールは、NAD+の存在下でL-アラビニトール4-デヒドロゲナーゼによってL-キシロースに酸化することができます.

還元: 特定の条件下で、他の糖アルコールを形成するために還元することができます。

置換: L-アラビニトールは、ヒドロキシル基が他の官能基に置き換えられる置換反応に参加することができます。

これらの反応で使用される一般的な試薬には、NAD+、さまざまな触媒、および還元剤が含まれます。 これらの反応から生成される主な生成物には、L-キシロースと他の糖アルコールが含まれます .

科学研究アプリケーション

L-アラビニトールには、いくつかの科学研究アプリケーションがあります。

類似化合物との比較

L-Arabinitol is similar to other sugar alcohols such as xylitol, ribitol, and sorbitol. it has unique properties that distinguish it from these compounds:

Xylitol: Like L-arabinitol, xylitol is a pentitol, but it is derived from xylose. Xylitol is widely used as a sweetener in sugar-free products.

Ribitol: Ribitol is another pentitol derived from ribose. It is less commonly used compared to L-arabinitol and xylitol.

Sorbitol: Sorbitol is a hexitol derived from glucose and is commonly used as a sweetener and humectant in food and pharmaceutical products.

L-Arabinitol’s unique properties, such as its specific enzymatic pathways and potential health benefits, make it a valuable compound in various applications .

特性

IUPAC Name |

(2S,4S)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884411 | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7643-75-6 | |

| Record name | Arabinitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)